molecular formula C5H7NO B1336121 3-Ethoxyacrylonitrile CAS No. 58243-08-6

3-Ethoxyacrylonitrile

Cat. No. B1336121
Key on ui cas rn: 58243-08-6
M. Wt: 97.12 g/mol
InChI Key: HUPVIAINOSTNBJ-HWKANZROSA-N
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Patent
US08470820B2

Procedure details

To a hot solution of potassium tert-butoxide (2.54 g, 23 mmol) in tert-butanol (30 ml) was added 4-fluorophenylhydrazine hydrochloride (1.67 g, 10 mmol). After cooling to ambient temperature, a solution of 3-ethoxyacrylonitrile (1.0 g, 10 mmol) in tert-butanol (5 ml) was added and the mixture was refluxed for 3 h. After cooling to ambient temperature, the solvent was evaporated. The residue was dissolved in ethyl acetate and extracted with water. The organic phases were combined, dried and evaporated. Silica gel chromatography using a heptane/ethyl acetate gradient yielded the amine as orange solid (0.78 g, 42%).
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
42%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl.[F:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][NH2:16])=[CH:11][CH:10]=1.C(O[CH:20]=[CH:21][C:22]#[N:23])C>C(O)(C)(C)C>[F:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH:20]=[CH:21][C:22]([NH2:23])=[N:16]2)=[CH:11][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.67 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC=CC#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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